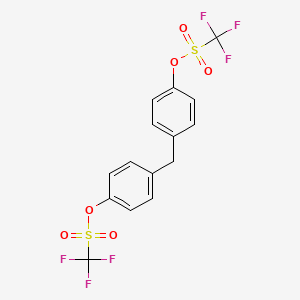

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)

Description

Properties

IUPAC Name |

[4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVLFXYEUFYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be synthesized through a multi-step process. One common method involves the reaction of methylenebis(4,1-phenylene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors may be used to enhance the production rate and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: The phenylene groups can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in reactions with methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) include:

Nucleophiles: Such as amines, alcohols, and thiols.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield methylenebis(4,1-phenylene) bis(amine) derivatives, while oxidation reactions can produce quinone derivatives .

Scientific Research Applications

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethanesulfonate groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the reactivity of the trifluoromethanesulfonate groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, modifying the structure and properties of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Different Leaving Groups

Methylenebis(4,1-phenylene) bis(sulfamate) (CAS: N/A)

- Structure : Replaces triflate with sulfamate (-O-SO$2$-NH$2$) groups.

- Synthesis : Derived from 4,4'-methylenedianiline via sulfamation reactions .

- Applications : Investigated for enzyme inhibition or as prodrugs due to hydrolytic stability .

N,N'-(Methylenebis(4,1-phenylene))bis(2-cyanoacetamide)

- Structure: Features cyanoacetamide substituents instead of triflates.

- Synthesis: Synthesized from 4,4'-methylenedianiline and cyanoacetic acid derivatives under reflux conditions .

- Reactivity : Acts as a precursor for heterocyclic compounds (e.g., pyridines, chromenes) via cyclization reactions .

- Applications : Explored for antimicrobial and antiviral activities .

Analogs with Varied Bridging Groups

Propane-2,2-diylbis(4,1-phenylene) Bis(trifluoromethanesulfonate) (CAS: 139725-20-5)

- Structure : Replaces the methylene bridge with a propane-2,2-diyl group.

- Molecular Weight : 492.41 g/mol .

4,4'-((1E,1'E)-(Methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(naphthalen-1-ol)

Physicochemical and Functional Comparisons

Biological Activity

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the formula . It is characterized by a methylene bridge connecting two para-phenylene groups, with trifluoromethanesulfonate functional groups that enhance its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of methylenebis compounds exhibit significant antimicrobial properties. For instance, several studies have demonstrated that benzamide derivatives possess anti-bacterial and anti-fungal activities. Specifically, methylenebis compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Methylenebis Compounds

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Methylenebis(4,1-phenylene) | Staphylococcus aureus | Moderate | |

| Benzamide Derivative | Escherichia coli | Significant | |

| Fluorinated Compound | Candida albicans | Strong |

Anti-Cancer Potential

Methylenebis compounds have also been investigated for their anti-cancer properties. A study highlighted the ability of related compounds to inhibit mammary carcinogenesis in rat models induced by chemical carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene). The mechanism appears to involve the inhibition of DNA binding by carcinogens, suggesting a chemopreventive role .

Case Study: DMBA-Induced Carcinogenesis

In a controlled study, rats were administered DMBA along with methylenebis derivatives. Results indicated a reduction in the binding of DMBA to DNA in treated rats compared to controls:

- DMBA Alone: 7.2 pmol/mg DNA

- DMBA + Methylenebis Compound: 3.5 pmol/mg DNA

This significant reduction suggests that methylenebis compounds may play a role in cancer prevention through the modulation of carcinogen-DNA interactions .

The biological activity of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be attributed to several mechanisms:

- DNA Interaction : The compound may bind to DNA or interfere with the binding of other harmful agents.

- Enzyme Inhibition : Certain derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and can influence the bioavailability of various therapeutic agents .

- Cellular Uptake : The trifluoromethanesulfonate groups enhance solubility and cellular uptake, potentially increasing the compound's efficacy in biological systems.

Q & A

Basic: How is methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) synthesized, and what analytical techniques confirm its purity?

The synthesis typically involves functionalizing a methylenebis(4,1-phenylene) backbone with trifluoromethanesulfonate groups via nucleophilic substitution or esterification. For example, copper(II)-mediated cascade dehydrogenation of diphenylmethane derivatives can yield structurally related bis-activated compounds . Purity is confirmed using HPLC (for impurity profiling) and spectroscopic techniques such as FT-IR (to verify sulfonate group presence at ~1350–1450 cm⁻¹ for S=O stretching) and ¹H/¹³C NMR (to confirm aromatic proton environments and methylene bridge integrity) .

Basic: What are the key spectroscopic markers (e.g., FT-IR, NMR) for identifying methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)?

- FT-IR : Strong absorptions at 1350–1450 cm⁻¹ (asymmetric S=O stretching of trifluoromethanesulfonate) and 1150–1250 cm⁻¹ (symmetric S=O stretching).

- ¹H NMR : A singlet at δ 4.0–4.5 ppm (methylene bridge protons) and aromatic protons as multiplets in δ 6.8–7.5 ppm .

- ¹⁹F NMR : A singlet near δ -75 ppm (CF₃ group) .

Advanced: How does the electron-withdrawing nature of trifluoromethanesulfonate groups influence reactivity in cross-coupling reactions?

The trifluoromethanesulfonate (triflate) group is a superior leaving group due to its strong electron-withdrawing effect, which stabilizes transition states in Suzuki-Miyaura or Negishi couplings . This enhances reaction rates and enables arylations under milder conditions compared to halides. Computational studies (e.g., DFT) can quantify the activation energy reduction caused by triflate’s electron-deficient nature .

Advanced: What strategies mitigate hydrolysis of the trifluoromethanesulfonate groups during storage or reactions?

- Storage : Use desiccants and store under inert atmosphere (N₂/Ar) at −20°C to minimize moisture exposure.

- Reaction Conditions : Employ anhydrous solvents (e.g., THF, DMF) and molecular sieves . Add proton scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts that accelerate hydrolysis .

Advanced: How can computational methods predict electronic properties for applications in organic electronics?

Density Functional Theory (DFT) calculates HOMO/LUMO energies, charge transport properties, and dipole moments. For example, methylenebis(4,1-phenylene) derivatives with triflate groups show low LUMO levels (~−3.5 eV), making them suitable as electron-transport layers in OLEDs .

Basic: What are common impurities encountered in synthesis, and how are they characterized?

- Byproducts : Incomplete triflation (e.g., mono-triflate derivatives) or residual starting materials (e.g., methylenebis(4,1-phenylene) diol).

- Characterization : LC-MS identifies molecular weights, while ¹H NMR detects proton shifts from unreacted hydroxyl groups. TGA monitors thermal stability deviations caused by impurities .

Advanced: What role does this compound play in synthesizing thermally cross-linkable polymers for optoelectronics?

The triflate groups act as cross-linking sites when heated with vinyl-containing monomers (e.g., FTPA-V or FPCz-V). This forms networked polymers with enhanced thermal stability (>300°C) for hole-transport layers in OLEDs. Reaction progress is tracked via DSC to optimize curing temperatures .

Basic: What solvent systems are optimal for recrystallization to achieve high crystalline purity?

Use mixed solvents like ethanol/water or acetone/hexane for gradient recrystallization. Polar solvents dissolve triflate groups, while non-polar solvents precipitate the product. Monitor crystal growth via polarized microscopy to ensure monoclinic or orthorhombic packing .

Advanced: How do steric effects of the methylenebis backbone influence regioselectivity in nucleophilic substitutions?

The rigid methylenebis(4,1-phenylene) backbone creates steric hindrance, favoring para-substitution over ortho-positions in electrophilic attacks. Steric maps from molecular modeling (e.g., Chem3D) visualize accessibility, guiding ligand design for regioselective catalysis .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Use nitrile gloves , goggles , and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of SO₂ or HF during decomposition.

- Spill Management : Neutralize with calcium carbonate and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.